Enhanced Lipophilicity (LogP) Relative to Unsubstituted 6-Hydroxyisoindolin-1-one
The calculated logP of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is 1.78, a substantial increase over the predicted logP of the parent 6-hydroxyisoindolin-1-one scaffold (approximately 0.80), reflecting the cumulative lipophilicity contributions of the C5 methyl and C7 bromine substituents [1][2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.78 (calculated) |
| Comparator Or Baseline | 6-Hydroxyisoindolin-1-one, logP ≈ 0.80 (calculated) |
| Quantified Difference | Δ logP ≈ +0.98 |
| Conditions | ACD/Labs or ChemAxon prediction algorithm; 25°C |
Why This Matters
Increased logP correlates with improved passive membrane permeability and potentially enhanced oral bioavailability in drug discovery campaigns.
- [1] ChemBase. 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one. LogP: 1.7773982. View Source
- [2] ChemAxon/Marvin JS prediction for 6-hydroxyisoindolin-1-one (CAS 659737-57-2). View Source
